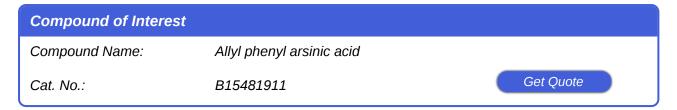


# Allyl Phenyl Arsinic Acid: A Technical Overview of a Data-Deficient Organoarsenic Compound

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the physical and chemical properties of **allyl phenyl arsinic acid** (CAS No. 21905-27-1). A comprehensive search of scientific literature and chemical databases reveals a significant scarcity of experimentally determined data for this specific organoarsenic compound. While fundamental molecular details are established, crucial experimental values for its physical properties, detailed spectroscopic analyses, and specific biological activity remain largely undocumented.

This guide summarizes the available information, clearly distinguishing between predicted and experimentally verified data. Where specific data for **allyl phenyl arsinic acid** is unavailable, information on analogous compounds is provided for context, with the explicit clarification that these are not direct properties of the target compound.

## **Molecular and Physical Properties**

Allyl phenyl arsinic acid possesses a tetrahedral arsenic atom bonded to a phenyl group, an allyl group, an oxygen atom (formally a double bond), and a hydroxyl group.[1] This structure gives rise to the potential for stereoisomerism at the arsenic center, a characteristic of some organoarsenic compounds due to the higher energy barrier for inversion compared to analogous phosphorus compounds.[1] However, no experimental evidence of isolated stereoisomers of allyl phenyl arsinic acid has been reported.

Table 1: Molecular and Predicted Physical Properties of Allyl Phenyl Arsinic Acid



Property	Value	Source/Note
IUPAC Name	Phenyl(prop-2-en-1-yl)arsinic acid	[1]
CAS Number	21905-27-1	[1]
Molecular Formula	C <sub>9</sub> H <sub>11</sub> AsO <sub>2</sub>	[1]
Molecular Weight	226.10 g/mol	[1]
SMILES	C=CCINVALID-LINK (c1ccccc1)O	[1]
Predicted Boiling Point	368.8 °C at 760 mmHg	Prediction from computational models.
Predicted XlogP	Not available	No experimentally confirmed value found.
Melting Point	Not available	No experimentally confirmed value found.
рКа	Not available	No experimentally confirmed value found. For comparison, the experimental pKa of the related phenylarsonic acid is approximately 3.47.
Solubility	Not available	No experimentally confirmed value found. Phenylarsonic acid is reported to be soluble in polar solvents like water.

# **Synthesis and Reactivity**

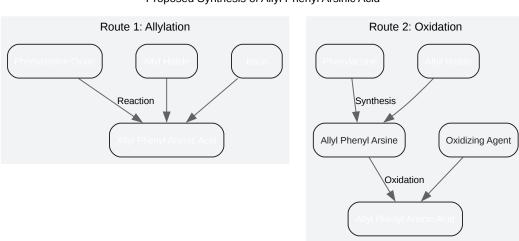
Detailed, step-by-step experimental protocols for the synthesis of **allyl phenyl arsinic acid** are not readily available in the scientific literature. However, plausible synthetic routes can be proposed based on established organoarsenic chemistry.

## **Proposed Synthetic Pathways**



Two primary strategies for the synthesis of allyl phenyl arsinic acid can be envisaged:

- Allylation of Phenylarsine Oxides: This would involve the reaction of a suitable phenylarsine precursor with an allyl halide.
- Oxidation of an Allyl Phenyl Arsine: This route would start with the synthesis of an allylsubstituted phenylarsine, followed by oxidation to the arsinic acid.



Proposed Synthesis of Allyl Phenyl Arsinic Acid

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Caption: Proposed synthetic routes to allyl phenyl arsinic acid.

#### Reactivity

The chemical reactivity of **allyl phenyl arsinic acid** is expected to be dictated by the functional groups present: the arsinic acid moiety, the phenyl ring, and the allyl group.



- Arsinic Acid Moiety: This group can undergo reactions typical of acids, such as salt formation
  with bases. The arsenic center is in the +5 oxidation state and can be reduced.
- Phenyl Ring: The phenyl group can undergo electrophilic aromatic substitution reactions,
   with the arsinic acid group acting as a deactivating, meta-directing substituent.
- Allyl Group: The double bond in the allyl group is susceptible to electrophilic addition and can participate in various transition-metal-catalyzed reactions.

Studies on the reaction of allyl and benzylarsonic acids with thiols have shown that these compounds can react to form alkyldithioarsonites and other decomposition products, indicating the reactivity of the arsenic center.[2]

## **Spectroscopic Data**

Experimentally obtained spectra for **allyl phenyl arsinic acid** are not available in public databases. The following table summarizes predicted spectroscopic features based on the known ranges for similar functional groups.

Table 2: Predicted Spectroscopic Data for Allyl Phenyl Arsinic Acid



Spectroscopy	Predicted Features	Note
<sup>1</sup> H NMR	Signals for aromatic protons (phenyl group), and signals for the five protons of the allyl group (vinylic and allylic).	The exact chemical shifts and coupling constants are not available. The allyl group would likely show complex splitting patterns.
<sup>13</sup> C NMR	Signals for the carbons of the phenyl ring and the three distinct carbons of the allyl group.	Predicted ranges are ~128-135 ppm for the phenyl carbons and ~117-134 ppm for the allyl carbons.[1]
IR Spectroscopy	Characteristic bands for Ar-H stretching, C=C stretching (allyl and aromatic), As=O stretching, and O-H stretching (from the arsinic acid).	The As=O stretch is expected to be a strong band in the region of 800-950 cm <sup>-1</sup> .
Mass Spectrometry	The molecular ion peak (M+) would be expected at m/z 226. Fragmentation would likely involve loss of the allyl group, water, and potentially rearrangement of the phenyl group.	Predicted fragmentation patterns for organoarsenic compounds can be complex and may involve changes in the oxidation state of arsenic.  [1][3]

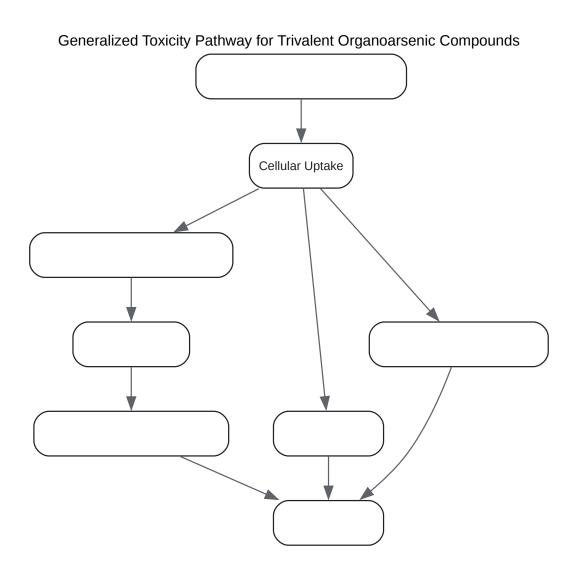
# **Biological Activity and Toxicology**

There is no specific information available regarding the biological activity or toxicology of **allyl phenyl arsinic acid**. However, the broader class of organoarsenic compounds exhibits a wide range of biological effects, from therapeutic to highly toxic. The toxicity of arsenic compounds is highly dependent on their chemical form and oxidation state.

In general, trivalent arsenic compounds are considered more toxic than their pentavalent counterparts. Phenylarsinic acid and its derivatives have been investigated for their effects on various biological systems. For example, some studies have explored the toxicity of substituted phenylarsinic acids on microorganisms.[4]



The mechanism of arsenic toxicity is complex and can involve multiple pathways. One of the key mechanisms is the interaction of trivalent arsenic species with sulfhydryl groups in proteins, leading to enzyme inhibition and disruption of cellular processes. Arsenic exposure has also been shown to impact signaling pathways involved in cell differentiation, such as the Hippo signaling pathway.[5]



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Caption: Generalized toxicity pathway for trivalent organoarsenic compounds.



#### **Conclusion and Future Directions**

**Allyl phenyl arsinic acid** is a compound for which there is a notable lack of comprehensive experimental data. To fully characterize this molecule and assess its potential applications or hazards, further research is imperative. Key areas for future investigation include:

- Development and publication of detailed synthetic protocols.
- Experimental determination of its physicochemical properties.
- Comprehensive spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm its structure and provide reference data.
- In-depth studies on its biological activity, including its effects on specific cellular signaling pathways.
- Thorough toxicological evaluation to determine its safety profile.

Without such fundamental data, any consideration of this compound for applications in research, drug development, or other fields remains speculative. Researchers are advised to exercise caution and to rely on experimentally verified data for analogous compounds only as a preliminary guide.

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